molecular formula C11H13NO B13327997 1,2-Dihydrospiro[indole-3,3'-oxolane]

1,2-Dihydrospiro[indole-3,3'-oxolane]

Cat. No.: B13327997
M. Wt: 175.23 g/mol
InChI Key: JLKSCGKKIWNBDH-UHFFFAOYSA-N
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Description

1,2-Dihydrospiro[indole-3,3’-oxolane]: is a spirocyclic compound that features a unique structure where an indole ring is fused with an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dihydrospiro[indole-3,3’-oxolane] typically involves the use of phosphine-catalyzed [4 + 1] annulation reactions. One common method is the reaction of Morita–Baylis–Hillman carbonates with oxindole-derived α,β-unsaturated imines. This reaction proceeds under mild conditions and yields the desired spirocyclic compound in moderate to good yields .

Industrial Production Methods

While specific industrial production methods for 1,2-Dihydrospiro[indole-3,3’-oxolane] are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,2-Dihydrospiro[indole-3,3’-oxolane] can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxindole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced spirocyclic compounds.

    Substitution: Nucleophilic substitution reactions can occur at the indole ring, leading to various substituted derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxindole derivatives, reduced spirocyclic compounds, and substituted indole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1,2-Dihydrospiro[indole-3,3’-oxolane] has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,2-Dihydrospiro[indole-3,3’-oxolane] involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, depending on its structural modifications. The exact molecular targets and pathways involved vary based on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dihydrospiro[indoline-3,3’-pyrrol]
  • 2’-Oxo-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]
  • Dispiro[indoline-3,3’-pyrrolo[2,1-a]isoquinoline]

Uniqueness

1,2-Dihydrospiro[indole-3,3’-oxolane] is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications, distinguishing it from other similar spirocyclic compounds .

Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

spiro[1,2-dihydroindole-3,3'-oxolane]

InChI

InChI=1S/C11H13NO/c1-2-4-10-9(3-1)11(7-12-10)5-6-13-8-11/h1-4,12H,5-8H2

InChI Key

JLKSCGKKIWNBDH-UHFFFAOYSA-N

Canonical SMILES

C1COCC12CNC3=CC=CC=C23

Origin of Product

United States

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